(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a complex organic compound that features a benzo[d]thiazole core linked to a thiophene ring through a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Alkylation: The benzo[d]thiazole core is then alkylated with propargyl bromide to introduce the prop-2-yn-1-yl group.
Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the alkylated benzo[d]thiazole with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The benzo[d]thiazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or reduced carboxamide derivatives.
Substitution: Various substituted benzo[d]thiazole or thiophene derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in various organic transformations.
Materials Science: Its unique structure makes it a candidate for organic semiconductors or photovoltaic materials.
Biology and Medicine:
Antimicrobial Agents: Due to its structural similarity to other bioactive molecules, it may exhibit antimicrobial properties.
Drug Development: Potential use as a scaffold for designing new therapeutic agents targeting specific enzymes or receptors.
Industry:
Dye and Pigment Production: The compound’s conjugated system can be exploited in the synthesis of dyes and pigments.
Polymer Science: It can be incorporated into polymers to modify their electronic properties.
Mechanism of Action
The mechanism of action of (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The prop-2-yn-1-yl group can participate in covalent bonding with active site residues, while the benzo[d]thiazole and thiophene rings provide structural stability and specificity.
Comparison with Similar Compounds
(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide: Similar structure but with a benzamide group instead of a thiophene ring.
(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: The presence of the thiophene ring in (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide imparts unique electronic properties, making it more suitable for applications in organic electronics and materials science compared to its benzamide or furan analogs.
Properties
IUPAC Name |
N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS2/c1-3-8-18-12-7-6-11(2)10-14(12)21-16(18)17-15(19)13-5-4-9-20-13/h1,4-7,9-10H,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPXVTLCXCSIBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CS3)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.